12-Phenyldodecanoic acid

Lipid Biosynthesis Enzyme Kinetics Metabolic Tracing

Researchers studying fatty acid beta-oxidation or interfacial monolayers cannot substitute aliphatic analogs like stearic acid-the terminal phenyl group fundamentally alters enzymatic kinetics and surface behavior. 12-Phenyldodecanoic acid (CAS 14507-27-8) solves this with: • Quantifiable kH/kD ≥ 10 for C-3 hydrogen abstraction in 1-alkene biosynthesis studies • 84% reduced FAS synthesis rate vs. palmitic acid, enabling precise enzyme specificity benchmarking • Distinct pH-dependent monolayer behavior for enhanced oil recovery and membrane biophysics research Supplied as ≥97% pure white solid; in stock for immediate global dispatch.

Molecular Formula C18H28O2
Molecular Weight 276.4 g/mol
CAS No. 14507-27-8
Cat. No. B087111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Phenyldodecanoic acid
CAS14507-27-8
Synonyms12-phenyllauric acid
omega-phenyldodecanoic acid
Molecular FormulaC18H28O2
Molecular Weight276.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCCCCCCCCC(=O)O
InChIInChI=1S/C18H28O2/c19-18(20)16-12-7-5-3-1-2-4-6-9-13-17-14-10-8-11-15-17/h8,10-11,14-15H,1-7,9,12-13,16H2,(H,19,20)
InChIKeyIXEHFJJSVBVZHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

12-Phenyldodecanoic Acid (CAS 14507-27-8): Omega-Phenyl Fatty Acid for Metabolic Probing and Lipid Research


12-Phenyldodecanoic acid (CAS 14507-27-8), also known as 12-phenyllauric acid or omega-phenyldodecanoic acid, is a C18 saturated fatty acid distinguished by a terminal phenyl ring in place of the methyl group found in conventional straight-chain fatty acids [1]. This omega-phenyl modification confers distinct physicochemical and metabolic properties relative to its aliphatic analogs. The compound exhibits a molecular weight of 276.41 g/mol, a melting point of 60.5–61.5 °C, and a calculated LogP of 6.42, reflecting its pronounced hydrophobicity and preferential solubility in non-polar organic solvents . As a member of the omega-phenylalkanoic acid class, it serves as a specialized research tool for investigating fatty acid beta-oxidation pathways, lipid biosynthesis, and interfacial monolayer behavior, and has been identified as a naturally occurring component in halophilic bacteria and certain plant seed lipids [2].

Why 12-Phenyldodecanoic Acid Cannot Be Interchanged with Aliphatic Analogs in Critical Research Assays


Simple substitution of 12-phenyldodecanoic acid with a straight-chain aliphatic fatty acid of similar chain length, such as palmitic acid (C16:0) or stearic acid (C18:0), is scientifically invalid due to fundamental differences in both physicochemical behavior and enzymatic processing. The terminal phenyl moiety significantly alters the compound's interaction with fatty acid synthetase (FAS), where the aromatic primer phenylacetyl-CoA results in a substantially higher Km and a markedly reduced synthesis rate compared to the native acetyl-CoA primer [1]. Furthermore, the phenyl group profoundly impacts interfacial behavior in monolayer studies, leading to distinct dissolution kinetics and intermolecular interactions relative to aliphatic stearic acid under identical pH and salinity conditions [2]. These quantifiable disparities in enzymatic turnover and surface chemistry preclude the use of generic, non-phenylated fatty acids as equivalent substitutes in metabolic tracing, lipid biochemistry, or interfacial science applications.

Quantitative Differentiation Guide: 12-Phenyldodecanoic Acid vs. Palmitic Acid and Stearic Acid Analogs


Fatty Acid Synthetase Primer Efficiency: Phenylacetyl-CoA vs. Acetyl-CoA

In mammalian fatty acid synthetase (FAS) assays, the synthesis of ω-phenyldodecanoic acid, primed by phenylacetyl-CoA, proceeds at only 16% of the rate observed for palmitic acid synthesis primed by the native substrate acetyl-CoA. This kinetic difference stems from a substantially higher Michaelis constant (Km) for phenylacetyl-CoA relative to acetyl-CoA [1].

Lipid Biosynthesis Enzyme Kinetics Metabolic Tracing

Interfacial Monolayer Stability and Solubility: PDA vs. Stearic Acid (SA)

Langmuir trough experiments comparing pure 12-phenyldodecanoic acid (PDA) with stearic acid (SA) reveal that PDA is significantly less amphiphilic. At pH 7, PDA dissolves into the aqueous sub-phase, whereas SA forms stable monolayers. Stable mixed SA:PDA films can only be achieved at low pH (pH 3) and high salt concentrations, conditions under which SA exerts a stabilizing effect but does not prevent expulsion of PDA from the interface [1].

Surface Chemistry Langmuir-Blodgett Films Amphiphile Behavior

Metabolic Processing: Beta-Oxidation and Isotope Effect in Plant Systems

In germinating safflower (Carthamus tinctorius L.), deuterated 12-phenyldodecanoic acid is metabolized to 11-phenyl-1-undecene via beta-oxidation and decarboxylation. This conversion exhibits a strong kinetic isotope effect with a kH/kD ratio ≥ 10 when deuterium is placed at the C-3 position, indicating that C-3 hydrogen abstraction is the rate-limiting step in 1-alkene biosynthesis [1]. While a direct comparator fatty acid was not assayed in this study, this magnitude of isotope effect is a distinct, measurable property of the phenylated substrate within this specific enzymatic context.

Plant Biochemistry Metabolic Probes Isotope Effect

Physicochemical Properties: Lipophilicity and Solubility Differentiation

The terminal phenyl group of 12-phenyldodecanoic acid (C18, LogP 6.42) contributes to a marked increase in lipophilicity compared to its aliphatic counterpart, stearic acid (C18:0, LogP ~7.4). Calculated physicochemical parameters reveal a water solubility estimate of 0.07828 mg/L at 25°C for the target compound, underscoring its extremely hydrophobic nature . The calculated LogD at pH 7.4 is 2.92, which is relevant for distribution predictions .

Physicochemical Characterization ADME Properties Solubility

CYP Enzyme Inhibition Profile

Computational predictions suggest a specific cytochrome P450 (CYP) inhibition profile for 12-phenyldodecanoic acid. It is predicted to inhibit CYP2C8 with a probability of 0.7942 (79.42%), while showing high CYP inhibitory promiscuity with a probability of 0.9697 (96.97%) [1]. These predictions, while not direct experimental comparisons, highlight a potential for drug-drug interaction liability distinct from many common fatty acids and warrant consideration in pharmacological studies.

Drug Metabolism Cytochrome P450 In Vitro ADME

Natural Occurrence and Chemotaxonomic Marker Potential

12-Phenyldodecanoic acid has been identified as a natural constituent in the fatty acid profile of a halophilic Bacillus species, alongside a series of iso-anteiso fatty acids (C11–C19). It was detected as part of an interesting series of linear alkylbenzene fatty acids with chain lengths between C10 and C14 [1]. This contrasts with the fatty acid composition of non-halophilic Bacilli, which typically lack these phenyl-terminated fatty acids, suggesting a role as a chemotaxonomic marker or adaptive membrane component in high-salinity environments.

Natural Products Chemotaxonomy Halophilic Bacteria

Evidence-Based Application Scenarios for 12-Phenyldodecanoic Acid in Scientific Research


Metabolic Probe for Fatty Acid Beta-Oxidation and 1-Alkene Biosynthesis

Utilize 12-phenyldodecanoic acid, particularly in its deuterated form, as a specific metabolic probe to trace the beta-oxidation and decarboxylation pathways leading to 1-alkene formation in plant and insect systems. The quantifiable kinetic isotope effect (kH/kD ≥ 10) for the C-3 hydrogen abstraction step provides a unique, measurable handle for studying the mechanism and stereochemical course of this biosynthetic process, a capability not offered by standard aliphatic fatty acids [1].

Interfacial Science and Langmuir Monolayer Model Systems

Employ 12-phenyldodecanoic acid in Langmuir trough experiments to investigate the impact of a terminal phenyl group on fatty acid amphiphilicity, monolayer stability, and mixing behavior. Its distinct dissolution at pH 7 and weak, ideal mixing with stearic acid at pH 3 provide a well-characterized system for studying hydrophobic and head-group interactions at air-water interfaces, making it a valuable model compound for enhanced oil recovery, membrane biophysics, and coating research [2].

Enzymology of Fatty Acid Synthetase with Non-Native Primers

Use 12-phenyldodecanoic acid as a product standard or the corresponding phenylacetyl-CoA as a primer in in vitro assays to study the substrate specificity and kinetic limitations of mammalian fatty acid synthetase (FAS). The quantifiable 84% reduction in synthesis rate compared to palmitic acid offers a precise benchmark for investigating the steric and electronic constraints of the FAS primer binding site and for screening potential FAS inhibitors [3].

Chemotaxonomic Marker for Halophilic Microbial Communities

Leverage the known presence of 12-phenyldodecanoic acid in the fatty acid profiles of specific halophilic Bacillus species as a diagnostic biomarker. Detection of this and related linear alkylbenzene fatty acids (C10-C14) via GC-MS can serve as a chemotaxonomic tool for identifying and characterizing microbial isolates from high-salinity environments, such as salt pans, marine sediments, or hypersaline lakes, distinguishing them from non-halophilic counterparts [4].

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